molecular formula C15H25N3 B3147558 Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 626213-16-9

Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B3147558
CAS No.: 626213-16-9
M. Wt: 247.38 g/mol
InChI Key: YTCVAFLCWSUARN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a pyridine ring substituted at the 4-position with a methyl group connected via an amine linkage to a 2,2,6,6-tetramethylpiperidin-4-yl moiety. This hindered amine structure confers steric protection to the nitrogen atom, reducing its basicity and enhancing stability .

Applications: Such hindered amines are widely used as light stabilizers in polymers, corrosion inhibitors, and intermediates in pharmaceutical synthesis . The pyridine group may enhance UV absorption and coordination properties compared to aliphatic analogues.

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(pyridin-4-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-5-7-16-8-6-12/h5-8,13,17-18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVAFLCWSUARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190273
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

626213-16-9
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626213-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Pyridin-3-ylmethyl Derivatives

Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS sc-331729) differs by the pyridine substitution at the 3-position. This positional change alters electronic properties and steric interactions. For example:

  • Commercial pricing for both isomers is comparable (~$248–$255 per 500 mg), suggesting similar synthetic complexity .

Aliphatic Substituted Analogues

a) Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 66545-46-8)
  • Structure : Replaces the pyridinylmethyl group with an isopropyl chain.
  • Properties : Lower molecular weight (198.35 g/mol vs. ~241.35 g/mol for the target compound) and higher hydrophobicity due to the aliphatic group .
  • Applications : Primarily used as a synthetic intermediate in agrochemicals rather than polymer stabilization .
b) Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 63738-29-4)
  • Structure : Ethyl group instead of pyridinylmethyl.
  • Properties : Even lower molecular weight (184.32 g/mol) and higher volatility .
  • Reactivity : The unhindered ethyl group may increase susceptibility to oxidation compared to sterically protected pyridinyl derivatives.

Aromatic and Heterocyclic Analogues

a) N-(4-Fluorobenzyl)-2,2,6,6-tetramethylpiperidin-4-amine
  • Structure : Substitutes pyridine with a fluorobenzyl group.
  • Properties : Enhanced electron-withdrawing effects from fluorine may improve thermal stability but reduce solubility in polar solvents .
b) (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
  • Structure : Combines methoxybenzyl and pyridinylmethyl groups.
  • Applications : Demonstrated in pharmaceutical research for its dual aromatic functionality, which may enhance binding to biological targets .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Price (500 mg)
Pyridin-4-ylmethyl-(TMP-4-yl)-amine sc-331729 ~241.35 4-Pyridinylmethyl $248.00
Pyridin-3-ylmethyl-(TMP-4-yl)-amine sc-331729 ~241.35 3-Pyridinylmethyl $248.00
Isopropyl-(TMP-4-yl)-amine 66545-46-8 198.35 Isopropyl Discontinued
Ethyl-(TMP-4-yl)-amine 63738-29-4 184.32 Ethyl N/A
N-(4-Fluorobenzyl)-(TMP-4-yl)-amine 626212-92-8 ~276.39 4-Fluorobenzyl N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine?

  • Methodology : The synthesis typically involves multi-step reactions, including N-alkylation and protection/deprotection strategies. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity during alkylation steps. Catalysts such as K2_2CO3_3 or Cs2_2CO3_3 are critical for optimizing yields. Protecting groups (e.g., Boc) may be used to prevent side reactions in the piperidine ring .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of similar piperidine derivatives .
  • NMR spectroscopy (1H/13C) confirms substitution patterns and purity.
  • Mass spectrometry validates molecular weight and fragmentation pathways.

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C. Avoid exposure to moisture and light, which can degrade secondary amines. Stability studies on analogous tetramethylpiperidine derivatives recommend desiccants and humidity-controlled environments .

Q. Which purification techniques are most effective for this amine?

  • Methodology :

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted precursors.
  • Recrystallization from ethanol or methanol yields high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

**How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Reactant of Route 2
Reactant of Route 2
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

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